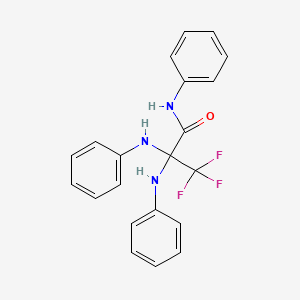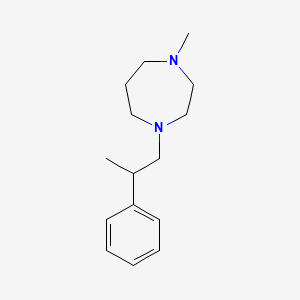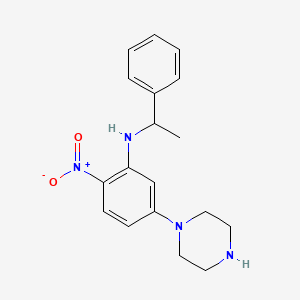![molecular formula C18H19NO3 B4895829 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylbenzamide](/img/structure/B4895829.png)
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in scientific literature and is synthesized using specific methods that will be discussed in The biochemical and physiological effects of compound X have been studied extensively, and it has shown promising results in various research applications.
Mécanisme D'action
The mechanism of action of compound X is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer research, compound X has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In Alzheimer's disease research, compound X has been shown to inhibit the activity of beta-secretase, an enzyme that is involved in the formation of amyloid-beta plaques. In Parkinson's disease research, compound X has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the protection of dopaminergic neurons.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. In cancer research, compound X has been shown to induce apoptosis and inhibit cell proliferation. In Alzheimer's disease research, compound X has been shown to inhibit the formation of amyloid-beta plaques and reduce oxidative stress. In Parkinson's disease research, compound X has been shown to protect dopaminergic neurons from degeneration and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using compound X in lab experiments is its specificity. It has been shown to target specific enzymes and signaling pathways, which makes it a valuable tool for studying the mechanisms of various diseases. However, one of the limitations of using compound X is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on compound X. One direction is to further investigate its potential therapeutic applications in cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its potential toxicity and develop safer derivatives. Additionally, further research is needed to fully understand the mechanism of action of compound X and its effects on specific enzymes and signaling pathways.
Méthodes De Synthèse
The synthesis of compound X involves several steps, including the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. This intermediate is then reacted with N-(2-aminoethyl)-1,3-propanediamine to form the corresponding amide. The amide is then treated with 1,4-benzoquinone to form the final product, N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylbenzamide.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, compound X has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, compound X has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease research, compound X has been shown to protect dopaminergic neurons from degeneration.
Propriétés
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12-5-3-4-6-15(12)18(20)19-13(2)14-7-8-16-17(11-14)22-10-9-21-16/h3-8,11,13H,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDIJTLEDDKBEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-allyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4895767.png)
![4-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B4895771.png)
![2-[3-acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]-6-methoxyphenyl acetate](/img/structure/B4895776.png)
![1-{[2-(benzyloxy)-1-naphthyl]diazenyl}-2-naphthol](/img/structure/B4895779.png)
![2-[4-methoxy-3-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4895781.png)
![5-(1-azepanyl)-6-[4-(methoxymethyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B4895787.png)
![ethyl 4-methyl-2-[({[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}carbonothioyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4895798.png)



![1-(4-iodophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4895841.png)
